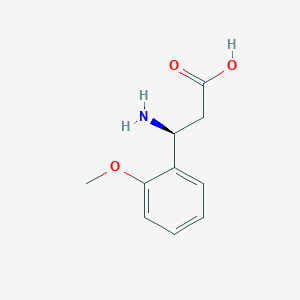

(S)-3-Amino-3-(2-methoxyphenyl)propanoic acid

Vue d'ensemble

Description

(S)-3-Amino-3-(2-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H13NO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis often begins with 2-methoxybenzaldehyde.

Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride, forming 2-methoxybenzyl cyanide.

Reduction: The nitrile group is then reduced to an amine group using hydrogenation or other reducing agents, resulting in 2-methoxybenzylamine.

Chiral Resolution: The chiral center is introduced through a reaction with a chiral auxiliary or by using chiral catalysts to obtain the (S)-enantiomer.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, but with optimized conditions for higher yield and purity. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced chiral resolution techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of oxo derivatives such as ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Neuroscience Research

Role in Neurotransmitter Systems

This compound is primarily utilized in neuroscience to study neurotransmitter systems, particularly glutamate receptors. Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in numerous neurological disorders such as Alzheimer's disease, schizophrenia, and epilepsy. By acting as a ligand for glutamate receptors, (S)-3-amino-3-(2-methoxyphenyl)propanoic acid helps researchers elucidate the mechanisms underlying these conditions and explore potential therapeutic targets .

Pharmaceutical Development

Drug Formulation and Therapeutics

In pharmaceutical research, this compound is investigated for its potential in drug formulation. Its ability to mimic natural amino acids allows it to enhance the efficacy of drug candidates while minimizing side effects. This property is particularly useful in developing neuropharmacological agents aimed at treating various mental health disorders . The compound's versatility also makes it a key building block in peptide synthesis, contributing to the stability and bioactivity of peptide-based drugs .

Biochemical Research

Metabolic Pathways and Enzyme Interactions

Researchers employ this compound to investigate metabolic pathways and enzyme interactions. By understanding how this compound interacts with enzymes and cellular processes, scientists can gain insights into disease mechanisms and identify potential biomarkers for various conditions . Its role in biochemical assays aids in the exploration of cellular metabolism and signaling pathways.

Analytical Chemistry

Standard for Chromatographic Techniques

In analytical chemistry, this compound serves as a standard in chromatographic techniques. This application is crucial for the quantification of related compounds in complex mixtures, ensuring quality control in pharmaceutical products . The compound's distinct properties facilitate accurate analysis and identification of amino acids and their derivatives.

Bioconjugation and Chiral Resolution

Targeted Drug Delivery Systems

The reactive functional groups of this compound allow for effective bioconjugation processes. This capability is essential in creating targeted drug delivery systems that improve therapeutic outcomes by directing drugs to specific tissues or cells . Additionally, the compound plays a significant role in chiral resolution techniques, aiding in the separation of enantiomers which is vital for producing optically pure substances required in pharmaceuticals .

Case Study 1: Neuropharmacology

A study explored the effects of this compound on glutamate receptor activity in animal models of depression. The findings indicated that modulation of these receptors by the compound could lead to significant improvements in depressive symptoms, highlighting its potential as a therapeutic agent.

Case Study 2: Cancer Research

Research investigating the interaction of this compound with specific enzymes involved in tumor metabolism showed promising results. The compound was found to inhibit certain pathways that contribute to tumor growth, suggesting its utility as a lead compound for anticancer drug development.

Mécanisme D'action

The mechanism of action of (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

3-(2-Methoxyphenyl)propanoic acid: Lacks the amino group, making it less reactive in certain biochemical pathways.

2-Methoxybenzylamine: Lacks the propanoic acid moiety, affecting its solubility and reactivity.

3-Amino-3-phenylpropanoic acid: Lacks the methoxy group, altering its hydrophobic interactions.

Uniqueness: (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid is unique due to the presence of both the amino and methoxy groups, which confer specific reactivity and interaction profiles. Its chiral nature also adds to its uniqueness, as it can interact with chiral environments in a stereospecific manner.

Activité Biologique

(S)-3-Amino-3-(2-methoxyphenyl)propanoic acid, also known as (S)-2-methoxy-β-phenylalanine, is an amino acid derivative notable for its diverse biological activities. This compound has garnered attention in various fields, particularly in neuroscience and pharmaceutical development, due to its structural characteristics and interactions with neurotransmitter systems.

Chemical Structure and Properties

- Molecular Formula: C₁₀H₁₃NO₃

- Molecular Weight: Approximately 195.22 g/mol

- Functional Groups: Contains a methoxy group at the para position of the phenyl ring, which significantly influences its biological activity.

This compound acts primarily as a precursor to neurotransmitters, particularly influencing dopaminergic pathways. Its ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurological disorders such as Parkinson's disease. Research indicates that it modulates receptor activity, affecting synaptic transmission and plasticity, which are crucial for cognitive functions and mood regulation .

Biological Activities

- Neurotransmitter Modulation:

- Pharmacological Applications:

- Research in Biochemical Pathways:

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:

| Compound Name | Key Feature | Biological Activity |

|---|---|---|

| This compound | Methoxy group at ortho position | Modulates dopaminergic pathways |

| (S)-3-Amino-3-(3-methoxyphenyl)propanoic Acid | Methoxy group at meta position | Similar neurotransmitter effects |

| (S)-3-Amino-3-(4-hydroxyphenyl)propanoic Acid | Hydroxyl group | Increased solubility |

| (S)-3-Amino-3-(4-isopropoxyphenyl)propanoic Acid | Isopropoxy substituent | Altered pharmacokinetics |

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in various experimental models:

- Neuroscience Studies: Research involving animal models has shown that administration of this compound can enhance cognitive functions by modulating glutamate receptor activity, thereby improving synaptic plasticity .

- Pharmaceutical Development: Investigations into drug formulations have indicated that this compound can serve as a scaffold for synthesizing novel therapeutics aimed at neurological disorders .

Propriétés

IUPAC Name |

(3S)-3-amino-3-(2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZGIQATDPCZHH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426740 | |

| Record name | (3S)-3-Amino-3-(2-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720662-28-2 | |

| Record name | (3S)-3-Amino-3-(2-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.